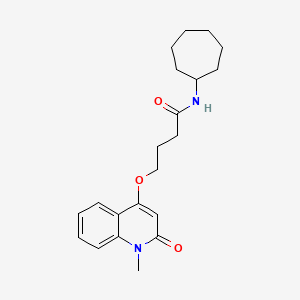

BRD4 Inhibitor-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28N2O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

N-cycloheptyl-4-(1-methyl-2-oxoquinolin-4-yl)oxybutanamide |

InChI |

InChI=1S/C21H28N2O3/c1-23-18-12-7-6-11-17(18)19(15-21(23)25)26-14-8-13-20(24)22-16-9-4-2-3-5-10-16/h6-7,11-12,15-16H,2-5,8-10,13-14H2,1H3,(H,22,24) |

InChI Key |

WJRIMXMIZXESAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3CCCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Era in Epigenetic Therapy: A Technical Guide to the Discovery and Synthesis of Novel BRD4 Inhibitors

For Immediate Release

In the intricate landscape of drug discovery, the epigenetic reader protein Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal target, particularly in oncology. Its role in regulating the transcription of key oncogenes such as c-Myc has made it a focal point for the development of a new generation of targeted therapies. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery, synthesis, and evaluation of novel BRD4 inhibitors, complete with detailed experimental protocols and a comprehensive summary of quantitative data.

The Rise of BRD4 as a Therapeutic Target

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as "readers" of epigenetic marks. Specifically, BRD4 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a key modification that signals transcriptional activation. By recruiting the positive transcription elongation factor b (P-TEFb) complex to gene promoters and enhancers, BRD4 facilitates the expression of a host of genes critical for cell cycle progression, proliferation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime candidate for therapeutic intervention.

Discovering Novel BRD4 Inhibitors: A Multi-pronged Approach

The quest for novel BRD4 inhibitors has employed a range of sophisticated techniques, from high-throughput screening of large chemical libraries to structure-based virtual screening and fragment-based drug design. These efforts have led to the identification of several promising chemical scaffolds with potent inhibitory activity against BRD4.

A common workflow for the discovery and validation of novel BRD4 inhibitors is outlined below:

Key Signaling Pathways Involving BRD4

BRD4 exerts its influence on cellular processes through several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of BRD4 inhibitors and for identifying potential biomarkers of response.

The BRD4/c-Myc Axis

One of the most well-characterized functions of BRD4 is its regulation of the proto-oncogene c-Myc. BRD4 is recruited to the super-enhancers of the MYC gene, driving its transcription. Inhibition of BRD4 leads to a rapid downregulation of c-Myc expression, resulting in cell cycle arrest and apoptosis in many cancer types.

The Role of BRD4 in NF-κB Signaling

BRD4 also plays a critical role in inflammation and immunity through its interaction with the NF-κB signaling pathway. BRD4 can bind to acetylated RelA, a subunit of the NF-κB complex, and enhance its transcriptional activity. This leads to the expression of pro-inflammatory cytokines and other immune mediators.

BRD4 and the Jagged1/Notch1 Signaling Axis

Recent studies have uncovered a link between BRD4 and the Jagged1/Notch1 signaling pathway, which is implicated in cancer cell migration, invasion, and the maintenance of cancer stem cells. BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor.

Synthesis of Novel BRD4 Inhibitors

The development of novel BRD4 inhibitors requires sophisticated synthetic chemistry to generate molecules with high potency, selectivity, and favorable pharmacokinetic properties. Two prominent scaffolds that have been explored are the 4-phenylquinazoline (B11897094) and naphthalene-1,4-dione cores.

Synthesis of 4-Phenylquinazoline Derivatives

The synthesis of 4-phenylquinazoline-based BRD4 inhibitors often involves a multi-step process. A general synthetic route is depicted below. The synthesis typically begins with a substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core. Subsequent modifications, such as Suzuki couplings and nucleophilic aromatic substitutions, are then employed to introduce the desired R1 and R2 groups.

Note: The following is a generalized synthetic scheme and specific reagents and conditions will vary depending on the desired final product.

Scheme 1: General Synthesis of 4-Phenylquinazoline Derivatives

-

Step 1: Quinazolinone Formation: A substituted 2-aminobenzoic acid is reacted with an appropriate reagent (e.g., formamide (B127407) or an orthoester) to yield the quinazolin-4(3H)-one core.

-

Step 2: Chlorination: The quinazolin-4(3H)-one is treated with a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) to produce the 4-chloroquinazoline (B184009) intermediate.

-

Step 3: Suzuki Coupling (R1 installation): The 4-chloroquinazoline is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the R1 phenyl group.

-

Step 4: Nucleophilic Aromatic Substitution (R2 installation): The resulting intermediate is then reacted with an appropriate amine or other nucleophile to install the R2 substituent at the 2-position.

Synthesis of Naphthalene-1,4-dione Analogues

The synthesis of naphthalene-1,4-dione derivatives often starts from a commercially available naphthoquinone. The core can then be functionalized through various reactions, including Michael additions and nucleophilic substitutions.

Scheme 2: General Synthesis of Naphthalene-1,4-dione Derivatives

-

Step 1: Halogenation: Naphthalene-1,4-dione can be halogenated (e.g., with chlorine or bromine) to introduce a leaving group for subsequent reactions.

-

Step 2: Nucleophilic Substitution: The halogenated naphthoquinone is then reacted with a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse side chains. The reaction is often carried out in the presence of a base to facilitate the substitution.

Quantitative Data of Novel BRD4 Inhibitors

The following table summarizes the inhibitory activities of several recently discovered novel BRD4 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Scaffold | BRD4 BD1 IC50 (µM) | BRD4 BD2 IC50 (µM) | Cell Line | Cellular Activity (IC50 µM) | Reference |

| DCBD-005 | Not Specified | 0.81 ± 0.03 | - | MV4-11 | Inhibited viability | [1] |

| SQ-1 | Not Specified | 0.676 | - | LNCaP | Antiproliferative activity | [2][3] |

| SQ-17 | Not Specified | < 0.1 | - | LNCaP | Potent antiproliferative activity | [2][3] |

| C-34 | 4-Phenylquinazoline | 0.2 - 2 (range) | Comparable to BD1 | NRCF/NRCM | Low cytotoxicity | [4] |

| HIT-A | Naphthalene-1,4-dione | 1.29 (AlphaScreen) | - | Ty82 | Cytotoxic effects | [5] |

| A10 | Naphthalene-1,4-dione | - | - | Ty82 | Tumor growth inhibition | [5] |

| Compound 52 | Not Specified | 0.090 | ~0.9 | hSAECs | 0.20 (CIG5 expression) | [6] |

| Compound 53 | Not Specified | 0.093 | ~0.9 | hSAECs | 0.22 (IL-6 expression) | [6] |

| 16o (XY221) | Not Specified | 3868 | 5.8 | - | - | [3][7] |

| Compound 2 | Not Specified | 0.60 ± 0.25 | - | - | - | [8] |

| Compound 5 | Not Specified | 3.46 ± 1.22 | - | - | - | [8] |

| Compound 6 | Not Specified | 4.66 ± 0.52 | - | - | - | [8] |

| Compound 13 | Azepine | 0.026 | - | Raji | 0.14 (MYC expression) | [9] |

| Compound 3u | Not Specified | 0.56 | >100 | A375 | Induced apoptosis |

Note: This table is a compilation of data from various sources and experimental conditions may differ.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of novel BRD4 inhibitors.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition

Principle: This assay measures the disruption of the interaction between a biotinylated histone H4 peptide and a GST-tagged BRD4 bromodomain. Streptavidin-coated donor beads bind to the biotinylated peptide, and glutathione-coated acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the donor beads generates singlet oxygen, which activates the acceptor beads to emit light. An inhibitor will disrupt the BRD4-histone interaction, leading to a decrease in the light signal.

Materials:

-

GST-tagged BRD4 (BD1 or BD2)

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

-

Test compounds and controls (e.g., JQ1)

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of GST-tagged BRD4 and biotinylated histone H4 peptide to each well.

-

Incubate at room temperature for 30 minutes.

-

Add the glutathione-coated acceptor beads and incubate in the dark at room temperature for 60 minutes.

-

Add the streptavidin-coated donor beads and incubate in the dark at room temperature for 30-60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC50 values from the dose-response curves.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for BRD4 Inhibition

Principle: This assay is based on the competition between a fluorescently labeled ligand (e.g., a known BRD4 inhibitor) and the test compound for binding to a GST-tagged BRD4 protein, which is recognized by a terbium-labeled anti-GST antibody. When the fluorescent ligand is bound to BRD4, excitation of the terbium donor results in fluorescence resonance energy transfer (FRET) to the acceptor, producing a signal. Unlabeled test compounds will compete for binding, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged BRD4 (BD1 or BD2)

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescently labeled BRD4 ligand (Acceptor)

-

Assay Buffer

-

384-well microplates

-

Test compounds and controls

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds to the wells of a 384-well plate.

-

Add a mixture of GST-tagged BRD4 and the terbium-labeled anti-GST antibody.

-

Incubate for a defined period (e.g., 30 minutes).

-

Add the fluorescently labeled BRD4 ligand.

-

Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate using an HTRF-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the HTRF ratio and determine the IC50 values.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When a compound binds to its target protein, the protein's melting temperature (Tm) often increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Materials:

-

Cancer cell line of interest

-

Test compound and vehicle control (e.g., DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer

-

Equipment for protein quantification (e.g., Western blot, ELISA)

-

PCR machine or heating block

Procedure:

-

Treat cultured cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble BRD4 protein at each temperature using a suitable method (e.g., Western blot with an anti-BRD4 antibody).

-

Plot the amount of soluble BRD4 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 4: Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the BRD4 inhibitor or vehicle control for the desired time.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 5: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: This method uses the DNA-intercalating dye propidium iodide to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the BRD4 inhibitor or vehicle control.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 6: In Vivo Xenograft Model

Principle: To evaluate the in vivo efficacy of a novel BRD4 inhibitor, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the BRD4 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.

-

Measure the tumor dimensions with calipers regularly (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width^2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The discovery and development of novel BRD4 inhibitors represent a highly promising avenue for the treatment of cancer and other diseases. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers in this exciting field. As our understanding of the intricate roles of BRD4 in cellular signaling continues to grow, so too will the opportunities for the rational design of the next generation of epigenetic therapies. The continued exploration of novel chemical scaffolds, coupled with rigorous preclinical evaluation, will be paramount in translating the promise of BRD4 inhibition into tangible clinical benefits for patients.

References

- 1. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BRD4 in Gene Transcription: A Technical Guide for Researchers

Abstract: Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal epigenetic reader and transcriptional co-activator, playing a critical role in the regulation of gene expression in both physiological and pathological states. Its function is intimately linked to the recognition of acetylated histones, recruitment of the transcriptional machinery, and the orchestration of complex signaling networks. Dysregulation of BRD4 activity is a hallmark of numerous diseases, most notably cancer, making it a prime therapeutic target. This in-depth technical guide provides a comprehensive overview of the biological function of BRD4 in gene transcription, tailored for researchers, scientists, and drug development professionals. It delves into the molecular mechanisms of BRD4 action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows in which it participates.

Introduction to BRD4: An Epigenetic Regulator

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins.[2] This "reading" of the histone code is a fundamental mechanism through which BRD4 interprets the epigenetic landscape to regulate gene transcription.[3]

BRD4 exists in two major isoforms, a long and a short form, which differ in the presence of a C-terminal domain (CTD) in the long isoform that is crucial for its interaction with the Positive Transcription Elongation Factor b (P-TEFb).[4] This interaction is central to BRD4's role in promoting transcriptional elongation.

Molecular Mechanisms of BRD4 in Gene Transcription

BRD4's function in gene transcription is multifaceted, involving several key mechanisms:

-

Recognition of Acetylated Chromatin: The primary function of BRD4's bromodomains is to tether the protein to chromatin at sites of active transcription, which are often marked by histone acetylation.[2] This binding localizes BRD4 to the promoters and enhancers of actively transcribed genes.

-

Recruitment of P-TEFb and Transcriptional Elongation: A cornerstone of BRD4's activity is its ability to recruit and activate P-TEFb, a complex composed of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (T1, T2, or K).[5] Upon recruitment, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), as well as negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and facilitating productive transcriptional elongation.[5][6]

-

Super-Enhancer Regulation: BRD4 plays a critical role in the function of super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes.[7][8] BRD4 is highly enriched at super-enhancers and is essential for their activity, making this a key mechanism of its oncogenic function.[9]

-

Interaction with Transcription Factors: BRD4 directly interacts with a variety of transcription factors, including NF-κB, c-MYC, and p53, often in an acetylation-dependent manner.[10][11][12] These interactions are crucial for the recruitment of BRD4 to specific gene loci and for the co-activation of target gene expression.

Quantitative Data on BRD4 Interactions and Inhibition

The following tables summarize key quantitative data related to BRD4's binding affinities and the potency of a well-characterized inhibitor, JQ1.

| Ligand | BRD4 Domain | Dissociation Constant (Kd) | Method |

| Tetra-acetylated Histone H4 peptide | BD1 | ~28.0 µM | Not Specified |

| Tetra-acetylated Histone H4 peptide | BD1 | 9 µM | NMR |

| Tetra-acetylated Histone H4 peptide | BD2 | 74 µM | NMR |

| Mono-acetylated Histone H4 (K5 or K16) | BD1 | ~300 µM | NMR |

| Mono-acetylated Histone H4 (K5 or K12) | BD2 | ~120 µM | NMR |

| P-TEFb | PID | 0.47 µM | Isothermal Titration Calorimetry |

Table 1: Binding Affinities of BRD4. This table presents the dissociation constants (Kd) for the interaction of BRD4's bromodomains (BD1 and BD2) and its P-TEFb Interacting Domain (PID) with various ligands.[13][14][15]

| Inhibitor | BRD4 Domain | IC50 | Method |

| (+)-JQ1 | BD1 | 77 nM | ALPHA-screen |

| (+)-JQ1 | BD2 | 33 nM | ALPHA-screen |

| (+)-JQ1 | BRD2 (N-terminal) | 17.7 nM | Not Specified |

| (+)-JQ1 | BRD4 (C-terminal) | 32.6 nM | Not Specified |

| (+)-JQ1 | BRD4 (N-terminal) | 76.9 nM | Not Specified |

| (+)-JQ1 | OCI-AML3 cells | >2 µmol/L | Cell Viability Assay |

| (+)-JQ1 | Raji cells | ~1–2 µmol/L | Cell Viability Assay |

Table 2: Inhibitor Potency against BRD4. This table shows the half-maximal inhibitory concentrations (IC50) of the BET inhibitor (+)-JQ1 against BRD4 bromodomains and in cellular assays.[11][16][17]

Signaling Pathways and Regulatory Networks

BRD4 is a central node in several critical signaling pathways that regulate gene expression.

Figure 1: BRD4-Mediated Transcriptional Elongation. This diagram illustrates the canonical pathway of BRD4 function in promoting transcriptional elongation.

Figure 2: BRD4 at Super-Enhancers. This diagram depicts the role of BRD4 in organizing and activating super-enhancers to drive oncogene expression.

Figure 3: BRD4 in NF-κB Signaling. This diagram shows the involvement of BRD4 in the transcriptional activation of NF-κB target genes.[18][19]

Experimental Protocols for Studying BRD4 Function

Detailed methodologies for key experiments are crucial for the accurate investigation of BRD4's role in transcription.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4.

Objective: To map the genomic locations of BRD4 occupancy.

Materials:

-

Cell line of interest (e.g., cancer cell line with known BRD4 dependency)

-

Formaldehyde (B43269) (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

ChIP-validated anti-BRD4 antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Cell Culture and Cross-linking: Culture cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[20]

-

Cell Lysis and Chromatin Shearing: Harvest cells and lyse to isolate nuclei. Resuspend nuclei in nuclear lysis buffer and shear chromatin to an average fragment size of 200-500 bp using sonication.[21]

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the chromatin with an anti-BRD4 antibody overnight at 4°C. Add protein A/G beads to capture the antibody-chromatin complexes.[20]

-

Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.[21]

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.[20]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and an input control. Perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to the reference genome and perform peak calling to identify BRD4-bound regions.

Figure 4: ChIP-seq Experimental Workflow. A step-by-step diagram of the Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) protocol.[22]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to assess genome-wide chromatin accessibility, which can be altered by BRD4 activity.

Objective: To identify changes in chromatin accessibility upon BRD4 perturbation.

Materials:

-

50,000 cells per reaction

-

Lysis buffer (containing IGEPAL CA-630)

-

Tn5 transposase and tagmentation buffer

-

PCR master mix and primers

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Nuclei Isolation: Lyse a small number of cells (e.g., 50,000) with a gentle lysis buffer to isolate intact nuclei.[23][24]

-

Tagmentation: Incubate the nuclei with hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters.[25]

-

DNA Purification and PCR Amplification: Purify the tagmented DNA and amplify the library using PCR.[23]

-

Library Preparation and Sequencing: Prepare the final library and perform high-throughput sequencing.

-

Data Analysis: Align reads and analyze the data to identify regions of open chromatin. Compare results from cells with and without BRD4 inhibition to identify BRD4-dependent changes in accessibility.

References

- 1. Histone H4 acetylation and the epigenetic reader Brd4 are critical regulators of pluripotency in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD4 regulates m6A of ESPL1 mRNA via interaction with ALKBH5 to modulate breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-pronged Binding with Bromodomain-containing Protein 4 Liberates Positive Transcription Elongation Factor b from Inactive Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Super-enhancers and the super-enhancer reader BRD4: tumorigenic factors and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brd4 Coactivates Transcriptional Activation of NF-κB via Specific Binding to Acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brd4 activates P-TEFb for RNA polymerase II CTD phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. GEO Accession viewer [ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]

- 24. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbenotes.com [microbenotes.com]

Initial Studies on BRD4 Inhibitor Efficacy: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Core Efficacy of a Representative BRD4 Inhibitor

Disclaimer: Initial searches for a specific compound designated "BRD4 inhibitor-29" did not yield sufficient public data to construct a comprehensive technical guide. One source mentioned its antiproliferative effect in prostate cancer, but detailed efficacy data, experimental protocols, and mechanism of action studies are not available in the public domain[1]. Therefore, this guide focuses on the well-characterized and widely studied BRD4 inhibitor, JQ1 , as a representative compound to illustrate the core efficacy and mechanisms of this class of inhibitors.

Introduction to BRD4 Inhibition and JQ1

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to chromatin. Dysregulation of BRD4 has been implicated in the pathogenesis of various diseases, including cancer and inflammation, making it a prime therapeutic target.

JQ1 is a potent and specific, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin.[2] Its discovery and characterization have paved the way for the development of a new class of epigenetic drugs. This guide summarizes the initial efficacy studies of JQ1, providing quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Efficacy Data for JQ1

The anti-proliferative and pro-apoptotic effects of JQ1 have been demonstrated across a wide range of cancer cell lines and in vivo models. The following tables summarize key quantitative efficacy data from initial studies.

Table 1: In Vitro Efficacy of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference |

| NMC cells | NUT Midline Carcinoma | Proliferation Assay | ~100-200 nM | [2] |

| HEC-1A | Endometrial Cancer | MTT Assay | ~1 µM | [3] |

| Ishikawa | Endometrial Cancer | MTT Assay | ~1 µM | [3] |

| BxPC3 | Pancreatic Cancer | Cell Viability Assay | 3.5 µM | [4] |

| SW480 | Colon Cancer | Cell Proliferation Assay | Not specified, significant decrease | [5] |

| Glioma Stem Cells | Glioma | Proliferation Assay | Not specified, significant inhibition | [6] |

Table 2: In Vivo Efficacy of JQ1 in Xenograft Models

| Xenograft Model | Cancer Type | JQ1 Dosage and Administration | Outcome | Reference |

| NMC 797 | NUT Midline Carcinoma | 50 mg/kg/day, i.p. | Tumor regression and improved survival | [2] |

| SW480 | Colon Cancer | 50 mg/kg, i.v. | Significant suppression of tumor growth, improved survival | [5] |

| TH-MYCN | Neuroblastoma | 25-50 mg/kg, i.p. | Decreased tumor volume | [7] |

| MCC | Merkel Cell Carcinoma | 50 mg/kg/day, i.p. for 3 weeks | Suppression of tumor growth | [8] |

| PDAC | Pancreatic Ductal Adenocarcinoma | Not specified | Inhibition of tumor growth | [4] |

| EC | Endometrial Cancer | 50 mg/kg, i.p. | Significant suppression of tumorigenicity | [3] |

Key Signaling Pathways Modulated by JQ1

JQ1 exerts its anti-cancer effects by modulating several critical signaling pathways. The primary mechanism involves the downregulation of the oncogene MYC. Additionally, JQ1 has been shown to impact the PI3K/AKT and Wnt/β-catenin pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the initial efficacy studies of JQ1.

Cell Proliferation and Viability Assays

-

Objective: To determine the effect of JQ1 on the growth and viability of cancer cells.

-

Method (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of JQ1 (e.g., 0-10 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

-

-

Method (Colony Formation Assay):

-

A low density of cells is seeded in 6-well plates.

-

Cells are treated with JQ1 or vehicle control.

-

The medium is changed every few days, and cells are allowed to grow for 1-2 weeks until visible colonies form.

-

Colonies are fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies is counted.[3]

-

Apoptosis and Cell Cycle Analysis

-

Objective: To assess whether JQ1 induces programmed cell death (apoptosis) and/or alters cell cycle progression.

-

Method (Annexin V/Propidium Iodide Staining):

-

Cells are treated with JQ1 or vehicle control for a specified time.

-

Both adherent and floating cells are collected.

-

Cells are washed with PBS and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cells and incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI staining distinguishes between early and late apoptotic/necrotic cells.[8]

-

-

Method (Cell Cycle Analysis):

-

Cells are treated with JQ1 or vehicle control.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2][8]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of JQ1 in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of the mice.[5]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives JQ1 via a specified route (e.g., intraperitoneal injection) at a specific dose and schedule (e.g., 50 mg/kg/day). The control group receives a vehicle solution.[5][8]

-

Tumor volume is measured regularly with calipers (Volume = (Length x Width^2) / 2).[8]

-

Animal body weight and overall health are monitored.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion

The initial studies on the BRD4 inhibitor JQ1 have provided a strong foundation for the therapeutic potential of targeting the BET family of proteins. The robust anti-proliferative and pro-apoptotic effects observed in a multitude of preclinical cancer models are largely attributed to its ability to downregulate key oncogenic drivers like MYC and modulate critical survival pathways. The data and protocols summarized in this guide highlight the core efficacy of JQ1 and provide a framework for the continued investigation and development of BRD4 inhibitors for various therapeutic indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Engagement: A Technical Guide to BRD4 Inhibitor-29 Target Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of target engagement studies for BRD4 inhibitors, with a specific focus on a representative compound, herein referred to as BRD4 inhibitor-29. The bromodomain and extra-terminal (BET) family protein BRD4 has emerged as a critical target in oncology and inflammation, making the precise characterization of inhibitor binding essential for drug development. This document details the quantitative analysis of inhibitor affinity and cellular activity, outlines the experimental protocols for key target engagement assays, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant inhibitors to provide a comparative landscape of their activity.

Table 1: In Vitro Binding Affinity and Cellular Potency of BRD4 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | BRD4 | Not Specified | 10 - 21 | [1] |

| JQ1 | BRD4(1) | AlphaScreen | 77 | [1] |

| I-BET762 | BET BRDs | Not Specified | 32.5 - 42.5 | [2] |

| OTX-015 | BRD4 | Not Specified | Not Specified | [3] |

| GNE987 | BRD4 | Cell Viability (U87) | 9.89 (3 days) | [4] |

| CPI203 | BRD4 | Not Specified | 37 | [5] |

| Exemplified Plexium Compound | BRD4 | NanoBRET | 2.68 | [6] |

Table 2: Cellular Activity of BRD4 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| Compound 35 | MV4-11 | Proliferation | Cell Growth | 0.026 | [1] |

| Compound 35 | MOLM-13 | Proliferation | Cell Growth | 0.053 | [1] |

| Compound 79 | MM1.S | Proliferation | Cell Growth | 0.46 | [1] |

| GNE987 | U87 | Cell Viability | Cell Growth | 0.00989 (3 days) | [4] |

| GNE987 | LN229 | Cell Viability | Cell Growth | 0.00534 (3 days) | [4] |

Core Signaling Pathways Involving BRD4

BRD4 is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to drive the expression of target genes.[7] Its inhibition impacts several critical signaling pathways implicated in cancer and inflammation.

BRD4 and MYC-Driven Transcription

A primary mechanism of action for BRD4 inhibitors is the downregulation of the MYC oncogene.[1] BRD4 is enriched at super-enhancers that control MYC expression, and its inhibition leads to the suppression of MYC transcription, resulting in reduced cell proliferation and tumor growth.[8]

BRD4 in NF-κB Signaling

BRD4 also plays a crucial role in inflammatory signaling by interacting with the NF-κB pathway. It binds to acetylated RelA, a subunit of NF-κB, to enhance the transcriptional activity of NF-κB target genes involved in inflammation.[9]

Experimental Protocols for Target Engagement

Confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for key target engagement assays for BRD4 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11]

Protocol:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time.

-

Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blot Analysis: Analyze the amount of soluble BRD4 in each sample by Western blotting using a BRD4-specific antibody. Increased thermal stability of BRD4 in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.

Protocol:

-

Cell Transfection: Transiently transfect HEK293 cells with a vector expressing a NanoLuc®-BRD4 fusion protein.

-

Cell Seeding: Seed the transfected cells into a 384-well plate.

-

Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ BRD tracer, followed by the addition of various concentrations of this compound or a reference compound (e.g., I-BET151).[9]

-

Incubation: Incubate the plate for a specified period (e.g., 1 hour) to allow for competitive binding.

-

Signal Measurement: Measure the BRET signal using a plate reader. A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer and therefore, target engagement.

-

Data Analysis: Calculate the IC50 value from the dose-response curve to determine the potency of the inhibitor.

Chromatin Immunoprecipitation (ChIP)

ChIP is a technique used to determine the genomic locations where a specific protein, such as BRD4, is bound.[14][15] By comparing the binding patterns in the presence and absence of an inhibitor, one can assess the inhibitor's ability to displace BRD4 from chromatin.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde (B43269). Quench the reaction with glycine.[14]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.[15]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight. Use a non-specific IgG as a negative control. Capture the antibody-protein-DNA complexes with protein A/G beads.[14]

-

Washing: Wash the beads to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR at specific gene loci (e.g., the MYC promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis. A reduction in the amount of immunoprecipitated DNA at BRD4 target sites in inhibitor-treated cells indicates successful target engagement and displacement.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in live cells.[16][17] For BRD4, which is chromatin-bound, its mobility is relatively low. An effective inhibitor will displace BRD4 from chromatin, leading to an increase in its mobility, which can be measured as a faster fluorescence recovery after photobleaching.[18]

Protocol:

-

Cell Transfection: Transfect cells with a plasmid encoding a fluorescently tagged BRD4 (e.g., GFP-BRD4).

-

Cell Plating and Treatment: Plate the transfected cells on glass-bottom dishes. Treat the cells with this compound or vehicle.

-

Image Acquisition (Pre-bleach): Acquire baseline fluorescence images of the cell nucleus.

-

Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Image Acquisition (Post-bleach): Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD4 molecules diffuse into it.

-

Data Analysis: Measure the fluorescence intensity in the ROI over time. A faster recovery half-time (t½) in inhibitor-treated cells compared to control cells indicates increased BRD4 mobility and thus, displacement from chromatin.[18]

This guide provides a foundational understanding of the key methodologies and signaling contexts relevant to the study of this compound target engagement. The successful application of these techniques will be instrumental in advancing the development of novel and effective BRD4-targeted therapies.

References

- 1. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plexium divulges new BRD4 inhibitors and degraders for cancer | BioWorld [bioworld.com]

- 7. promega.com [promega.com]

- 8. Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]

- 13. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ibidi.com [ibidi.com]

- 17. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 18. researchgate.net [researchgate.net]

Structural Analysis of the BRD4 Inhibitor Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in a range of diseases, most notably cancer and inflammatory conditions.[1][2] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[2][3][4] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby driving the expression of key oncogenes such as MYC.[1] Small molecule inhibitors that target the acetyl-lysine binding pocket of BRD4 have shown significant promise in preclinical and clinical studies by disrupting these oncogenic transcriptional programs.[1][2]

This in-depth technical guide provides a comprehensive structural analysis of the BRD4 inhibitor binding pocket, details on the binding modes of various inhibitors, and a summary of key experimental protocols used in the characterization of these interactions.

The BRD4 Acetyl-Lysine Binding Pocket: A Structural Overview

BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2, each possessing a distinct acetyl-lysine binding pocket.[3] Despite their high sequence homology, the two bromodomains exhibit differences in their binding affinities for various acetylated histone marks and small molecule inhibitors.[5] The canonical bromodomain fold consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, and αC) connected by two variable loop regions, the ZA and BC loops.[5][6]

The acetyl-lysine binding pocket is a deep, hydrophobic cavity formed by these loops and helices.[6] A highly conserved asparagine residue (Asn140 in BD1 and Asn433 in BD2) is located at the base of this pocket and forms a crucial hydrogen bond with the acetyl-carbonyl oxygen of the acetylated lysine residue, an interaction mimicked by many BRD4 inhibitors.[7][8] The pocket is further characterized by a "WPF shelf" (Trp81, Pro82, Phe83 in BD1), which provides a hydrophobic surface for ligand binding.[5]

BRD4 Inhibitors: Binding Modes and Affinities

A diverse range of small molecule inhibitors targeting the BRD4 binding pocket have been developed. These inhibitors are typically competitive, displacing acetylated histones from the binding site.[1] The prototypical BRD4 inhibitor, JQ1, exemplifies the common binding mode, where its thieno-triazolo-1,4-diazepine core mimics the acetyl-lysine moiety and forms a hydrogen bond with the conserved asparagine.[9][10]

The binding affinities of various BRD4 inhibitors are typically determined using biophysical assays such as AlphaScreen, Fluorescence Polarization (FP), and Isothermal Titration Calorimetry (ITC). The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key quantitative measures of inhibitor potency.

Quantitative Data for Selected BRD4 Inhibitors

| Inhibitor | Target Bromodomain | Assay | IC50 (nM) | Kd (nM) | Reference |

| JQ1 | BRD4 (BD1) | AlphaScreen | 50 | - | [10] |

| JQ1 | BRD4 (BD1) | FP | - | 50-110 | [11] |

| OTX015 | BRD4 (BD1/2) | AlphaScreen | 19 | - | - |

| I-BET762 | BRD4 (BD1/2) | AlphaScreen | 35 | - | - |

| BI2536 | BRD4 (BD1) | AlphaScreen | 25 | - | [12][13] |

| TG101209 | BRD4 (BD1) | AlphaScreen | 130 | - | [12][13] |

| RVX-208 | BRD4 (BD2) | - | - | - | [14] |

Signaling Pathway and Inhibitor Action

BRD4 plays a pivotal role in gene transcription by recruiting the positive transcription elongation factor b (P-TEFb) to promoter regions, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation. BRD4 inhibitors block this process at its inception by preventing the initial binding of BRD4 to acetylated histones.

Caption: BRD4 signaling pathway and the mechanism of inhibitor action.

Experimental Protocols

The structural and functional characterization of BRD4 and its inhibitors relies on a suite of biochemical and biophysical techniques. Detailed protocols for key experiments are provided below.

BRD4 Protein Expression and Purification

Objective: To produce highly pure and soluble BRD4 bromodomain constructs for structural and biophysical studies.

Methodology:

-

Cloning: The cDNA encoding the desired BRD4 bromodomain (e.g., BD1, residues 49-170) is cloned into a bacterial expression vector, typically containing an N-terminal His6-tag for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C to an OD600 of ~2.5, then cooled to 20°C, and protein expression is induced with 0.1 mM IPTG overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM HEPES, 300 mM NaCl, 5% glycerol, 0.5 mM TCEP, protease inhibitors, pH 8.0). Lysis is performed by sonication.

-

Purification:

-

The lysate is clarified by centrifugation.

-

The supernatant containing the His-tagged BRD4 is loaded onto a Ni-NTA affinity column.

-

The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

The His-tag is cleaved using TEV protease.

-

A final purification step is performed using size-exclusion chromatography to obtain highly pure protein.[6][9][15]

-

X-ray Crystallography of BRD4-Inhibitor Complexes

Objective: To determine the three-dimensional structure of a BRD4 bromodomain in complex with an inhibitor at atomic resolution.

Methodology:

-

Protein Preparation: Purified BRD4 bromodomain is concentrated to ~10 mg/mL.

-

Complex Formation: The concentrated protein is incubated with a 2-5 fold molar excess of the inhibitor.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various commercially available screens and techniques such as hanging-drop or sitting-drop vapor diffusion.

-

Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

-

Structure Determination: The structure is solved by molecular replacement using a known bromodomain structure as a search model. The inhibitor is then built into the electron density map and the structure is refined.[6][9][16]

AlphaScreen Assay for Inhibitor Screening

Objective: To perform high-throughput screening of compound libraries to identify BRD4 inhibitors.

Methodology:

-

Assay Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain.[1] Donor beads are coated with streptavidin and acceptor beads with anti-GST antibodies. When the protein and peptide interact, the beads are brought into proximity, generating a chemiluminescent signal.

-

Assay Protocol:

-

A master mix containing 3x BRD assay buffer, the biotinylated histone peptide, and water is prepared.

-

Diluted GST-tagged BRD4(BD1) is added to the wells of a 384-well plate.

-

Test compounds are added to the wells.

-

The plate is incubated for 30 minutes.

-

Acceptor beads are added, followed by another incubation.

-

Donor beads are added, and the plate is incubated in the dark.

-

The AlphaScreen signal is read on a microplate reader.[2][3] A decrease in signal indicates inhibition.

-

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity (Kd) of an inhibitor for a BRD4 bromodomain.

Methodology:

-

Assay Principle: FP measures the change in the tumbling rate of a fluorescently labeled probe (tracer) upon binding to a larger protein. A small, rapidly tumbling tracer has a low polarization value, while the larger protein-tracer complex tumbles more slowly, resulting in a higher polarization.

-

Assay Protocol:

-

A fluorescently labeled BRD4 inhibitor (tracer) is used.

-

In a competitive binding assay, a fixed concentration of BRD4 and the tracer are incubated with varying concentrations of the unlabeled test inhibitor.

-

The inhibitor displaces the tracer from the BRD4 binding pocket, causing a decrease in fluorescence polarization.

-

The IC50 is determined by plotting the change in polarization against the inhibitor concentration. The Kd can then be calculated from the IC50.[5][11][17]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the complete thermodynamic profile of inhibitor binding, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

-

Assay Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Assay Protocol:

-

The purified BRD4 bromodomain is placed in the sample cell of the calorimeter.

-

The inhibitor is loaded into the injection syringe.

-

The inhibitor is titrated into the protein solution in a series of small injections.

-

The heat change upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.[7][13][18]

-

Inhibitor Discovery and Validation Workflow

The identification and validation of novel BRD4 inhibitors typically follows a multi-step workflow, beginning with high-throughput screening and culminating in detailed biophysical and structural characterization.

Caption: A typical workflow for the discovery and validation of BRD4 inhibitors.

Logical Relationship of Inhibitor Binding

The binding of a competitive inhibitor to the BRD4 acetyl-lysine binding pocket is a dynamic equilibrium that prevents the natural ligand (acetylated lysine) from binding. This disruption is the fundamental basis of their therapeutic effect.

Caption: Logical relationship of competitive inhibitor binding to the BRD4 pocket.

Conclusion

The structural elucidation of the BRD4 acetyl-lysine binding pocket has been instrumental in the rational design of potent and selective inhibitors. The deep, hydrophobic nature of the pocket, anchored by the conserved asparagine residue, provides a well-defined target for small molecule intervention. The experimental methodologies outlined in this guide represent the cornerstone of modern drug discovery efforts targeting BRD4. A thorough understanding of the structural biology of the BRD4 binding pocket, combined with robust biophysical and biochemical characterization, will continue to drive the development of next-generation BET inhibitors with improved efficacy and safety profiles for the treatment of cancer and other devastating diseases.

References

- 1. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. westbioscience.com [westbioscience.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. AlphaScreen counter assay [bio-protocol.org]

- 5. rsc.org [rsc.org]

- 6. Preparation data of the bromodomains BRD3(1), BRD3(2), BRD4(1), and BRPF1B and crystallization of BRD4(1)-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparative Study of Fluorescence Assays in Screening for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

The Role of BRD4 in Chromatin Remodeling and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression through its role in chromatin remodeling. By recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, BRD4 acts as a scaffold to recruit transcriptional machinery to specific genomic loci. This activity is fundamental to various cellular processes, and its dysregulation is implicated in a growing number of pathologies, including cancer, cardiovascular diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core functions of BRD4, its involvement in disease, and the methodologies used to study this pivotal epigenetic reader.

BRD4: Structure and Function in Chromatin Remodeling

BRD4 is characterized by the presence of two N-terminal bromodomains (BD1 and BD2), which are responsible for recognizing and binding to acetylated lysine residues, and an extra-terminal (ET) domain that mediates protein-protein interactions. BRD4 plays a multifaceted role in gene transcription. It can recruit the Positive Transcription Elongation Factor b (P-TEFb) complex to promoter regions, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[1][2] Furthermore, BRD4 has intrinsic histone acetyltransferase (HAT) activity, contributing to a chromatin environment conducive to transcription.

Mechanism of Action

BRD4's primary mechanism involves tethering transcriptional complexes to chromatin. Its bromodomains bind to acetylated histones, primarily on H3 and H4 tails, effectively "reading" the epigenetic landscape. This interaction anchors BRD4 to active chromatin regions, such as enhancers and promoters. Once localized, BRD4 recruits a host of other proteins, including transcription factors and the P-TEFb complex, to initiate and elongate transcription.[3][4]

The Role of BRD4 in Disease Pathophysiology

The dysregulation of BRD4 function is a common feature in a variety of diseases, making it a compelling therapeutic target.

Cancer

In oncology, BRD4 is best known for its role in driving the expression of key oncogenes, most notably c-Myc.[5][6] BRD4 is often found to be overexpressed in various cancers, where it contributes to uncontrolled cell proliferation and survival.[7] By occupying super-enhancers that regulate the transcription of oncogenes, BRD4 sustains the malignant phenotype.[3] Inhibition of BRD4 has shown significant anti-tumor activity in preclinical models of hematological malignancies and solid tumors.

Cardiovascular Disease

Emerging evidence highlights a significant role for BRD4 in cardiovascular diseases such as cardiac hypertrophy and heart failure.[8][9] In response to pathological stimuli, BRD4 can drive the expression of pro-hypertrophic and pro-fibrotic genes in cardiomyocytes.[10][11] BRD4 has been shown to be upregulated in hypertrophied hearts, and its inhibition can attenuate cardiac remodeling and dysfunction.[9][11]

Inflammatory Diseases

BRD4 is a key regulator of inflammatory gene expression.[12][13] It plays a crucial role in the NF-κB signaling pathway, a central mediator of inflammation.[3][14] BRD4 can directly interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity and promoting the expression of pro-inflammatory cytokines.[15][16] This function makes BRD4 a potential therapeutic target for a range of inflammatory and autoimmune disorders.[17]

Quantitative Data on BRD4

Expression Levels of BRD4 in Cancer

Immunohistochemical studies have revealed varying levels of BRD4 protein expression across different cancer types. The Human Protein Atlas provides a valuable resource for exploring BRD4 expression. A summary of BRD4 protein expression in selected cancers is presented below.

| Cancer Type | Staining Intensity | Percentage of Patients (High/Medium) |

| Breast Cancer | Strong/Moderate | ~20% strong, majority moderate[18][19] |

| Glioblastoma | Higher than normal brain tissue | Data suggests higher expression in tumors[20] |

| Lung Cancer (NSCLC) | Higher than normal lung tissue | Significantly higher in tumor tissues[7] |

| Ovarian Cancer | Variable | Positive staining in a majority of cases |

Note: The data presented is a summary from multiple sources and The Human Protein Atlas. For detailed information, please refer to the original publications and the database.

Inhibitor Potency

A number of small molecule inhibitors targeting the bromodomains of BRD4 have been developed. The half-maximal inhibitory concentration (IC50) is a common measure of their potency.

| Inhibitor | Target | Reported IC50 (nM) | Cell Line/Assay Condition |

| JQ1 | BET Bromodomains | ~50-100 | Varies by cell line and assay |

| OTX015 (MK-8628) | BET Bromodomains | ~10-50 | Varies by cell line and assay |

| dBET6 (PROTAC) | BRD4 Degrader | Potent degradation at low nM concentrations | HepG2 cells[21] |

Note: IC50 values can vary significantly depending on the assay conditions and cell type used.

Key Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4

ChIP-seq is a powerful technique to identify the genome-wide binding sites of BRD4.

1. Cell Cross-linking and Lysis:

-

Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

Lyse the cells to release the nuclei.

2. Chromatin Shearing:

-

Isolate the nuclei and sonicate the chromatin to generate fragments of 200-500 bp.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for BRD4.

-

Use protein A/G beads to pull down the antibody-BRD4-DNA complexes.

4. Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak calling algorithms to identify regions of BRD4 enrichment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is used to assess chromatin accessibility, which can be altered by BRD4 activity.

1. Nuclei Isolation:

-

Lyse a small number of cells to isolate intact nuclei.

2. Transposition Reaction:

-

Incubate the nuclei with a hyperactive Tn5 transposase. The transposase will cut and ligate sequencing adapters into accessible chromatin regions.

3. DNA Purification:

-

Purify the "tagmented" DNA.

4. PCR Amplification:

-

Amplify the tagmented DNA using PCR to generate a sequencing library.

5. Library Purification and Sequencing:

-

Purify the PCR product to remove primers.

-

Perform high-throughput sequencing.

6. Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Analyze the read density to identify regions of open chromatin.

BRD4 Inhibitor Cellular Assay

This assay measures the ability of a compound to inhibit BRD4 function in a cellular context.

1. Cell Seeding:

-

Seed cancer cells known to be dependent on BRD4 (e.g., those with high c-Myc expression) in a multi-well plate.

2. Compound Treatment:

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control.

3. Incubation:

-

Incubate the cells for a defined period (e.g., 48-72 hours).

4. Readout:

-

Measure cell viability using a method such as MTT or CellTiter-Glo.

-

Alternatively, measure the expression of a known BRD4 target gene like c-Myc by qRT-PCR or Western blotting.

5. Data Analysis:

-

Calculate the IC50 value of the compound for cell growth inhibition or target gene repression.

Signaling Pathways and Experimental Workflows

BRD4 in Transcriptional Activation

Caption: BRD4 recognizes acetylated histones and recruits P-TEFb to gene promoters, leading to transcriptional elongation.

BRD4 in NF-κB Signaling

Caption: BRD4 binds to acetylated NF-κB (p65) to enhance the transcription of inflammatory genes.

BRD4 and c-Myc Regulation

Caption: BRD4 occupies super-enhancers to drive the transcription of the c-Myc oncogene, promoting cell proliferation.

ChIP-seq Experimental Workflow

Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation sequencing (ChIP-seq) experiment for BRD4.

Conclusion

BRD4 stands as a central figure in the epigenetic regulation of gene expression, with profound implications for human health and disease. Its role as a chromatin reader and a scaffold for the transcriptional machinery places it at the crossroads of numerous signaling pathways critical for cellular homeostasis. The development of potent and specific BRD4 inhibitors has opened up new avenues for therapeutic intervention in a range of diseases, from cancer to cardiovascular and inflammatory disorders. A thorough understanding of BRD4's molecular functions and the application of robust experimental methodologies are paramount for the continued advancement of BRD4-targeted therapies. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of BRD4 and harnessing its therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD4 Coordinates Recruitment of Pause Release Factor P-TEFb and the Pausing Complex NELF/DSIF To Regulate Transcription Elongation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High level of BRD4 promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function of BRD4 in the pathogenesis of high glucose-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRD4 Silencing Protects Angiotensin II-Induced Cardiac Hypertrophy by Inhibiting TLR4/NF-κB and Activating Nrf2-HO-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function of BRD4 in the pathogenesis of high glucose‑induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BRD4 blockage alleviates pathological cardiac hypertrophy through the suppression of fibrosis and inflammation via reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromodomain-containing protein 4 (BRD4): A key player in inflammatory bowel disease and potential to inspire epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholars.mssm.edu [scholars.mssm.edu]

- 16. researchgate.net [researchgate.net]

- 17. Role of Brd4 in the production of inflammatory cytokines in mouse macrophages treated with titanium particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. Tumoral BRD4 expression in lymph node-negative breast cancer: association with T-bet+ tumor-infiltrating lymphocytes and disease-free survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Comprehensive analysis of the prognosis and immune infiltrates for the BET protein family reveals the significance of BRD4 in glioblastoma multiforme [frontiersin.org]

- 21. reactionbiology.com [reactionbiology.com]

The Double-Edged Sword: An In-depth Technical Guide to Early-Phase Research on BRD4 Inhibitor Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

The development of Bromodomain and Extra-Terminal (BET) protein inhibitors, particularly those targeting BRD4, has marked a significant advancement in epigenetic therapy for oncology and inflammatory diseases. BRD4 acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and other proteins to regulate the transcription of key oncogenes like c-MYC.[1][2] While the on-target effects of BRD4 inhibition have shown considerable therapeutic promise, a comprehensive understanding of their off-target effects is paramount for the development of safer and more effective drugs. This technical guide provides an in-depth analysis of the current understanding of BRD4 inhibitor off-target effects, methodologies for their assessment, and strategies for mitigation.

Understanding the Landscape of Off-Target Effects

The primary off-target concerns for BRD4 inhibitors stem from the highly conserved nature of the acetyl-lysine binding pocket within the bromodomain family. This structural similarity, particularly among BET family members (BRD2, BRD3, and the testis-specific BRDT), makes achieving high selectivity a significant challenge.[1][3] Consequently, many first-generation BET inhibitors exhibit pan-BET activity, leading to a broader range of biological effects and potential toxicities.[3]

Key Off-Target Categories:

-

Other BET Family Members: Due to the high homology of their bromodomains, BRD2 and BRD3 are the most common off-targets for BRD4 inhibitors.[1] Non-selective BET inhibition can lead to broader effects on gene transcription and cellular processes, some of which may be undesirable.[3]

-

Non-BET Bromodomains: The human genome encodes 61 bromodomains across 46 different proteins.[4] While many BRD4 inhibitors show good selectivity against non-BET family members, some have been reported to interact with bromodomains of other proteins like CREBBP.[5]

-

Kinases: There is evidence of cross-reactivity between bromodomain inhibitors and protein kinases, which can lead to unexpected pharmacological effects.[1][6] This necessitates comprehensive kinase profiling for any new BRD4 inhibitor candidate.

-